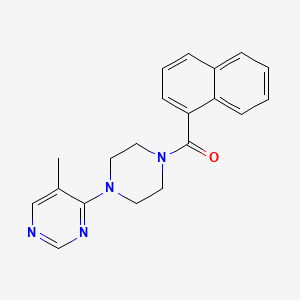
(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MPPM is a small molecule that has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation. It has also been suggested that this compound acts as a dopamine receptor antagonist, which may explain its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell growth and proliferation. This compound has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which may explain its antipsychotic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity, which makes it a safer alternative to other anticancer and antipsychotic drugs. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone. One direction is to investigate its potential as a therapeutic agent for cancer, schizophrenia, and depression. Another direction is to study its structure-activity relationship to identify more potent and selective analogs. Additionally, the development of new methods for the synthesis of this compound and its analogs may improve its pharmacological properties and increase its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has shown promising results as an anticancer, antipsychotic, and antidepressant agent, and further research is needed to fully understand its potential for clinical use.
Métodos De Síntesis
(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can be synthesized by various methods. One of the most common methods is the reaction of 5-methylpyrimidine-4-carboxylic acid with 1-(naphthalen-1-yl) piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then treated with a reagent such as acetic anhydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antipsychotic, and antidepressant properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antipsychotic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-13-21-14-22-19(15)23-9-11-24(12-10-23)20(25)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBUUZODMMSTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)
![N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536861.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B2536863.png)
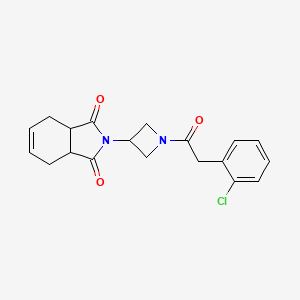
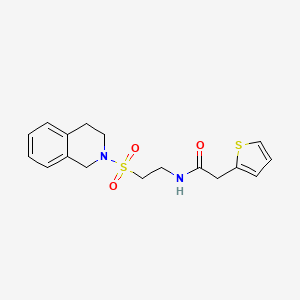
![N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2536871.png)
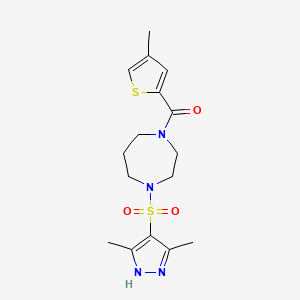
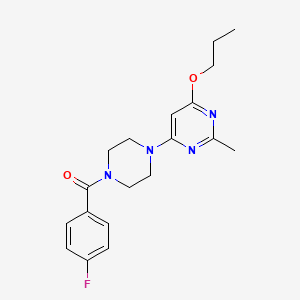
![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2536875.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)
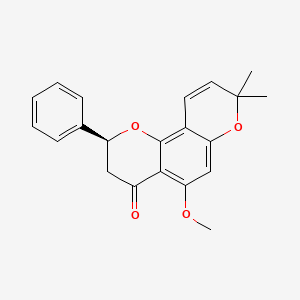
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)